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Compound of Interest

Compound Name: Demethylsonchifolin

Cat. No.: B15593848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Sonchifolin, a

melampolide-type sesquiterpene lactone, and its naturally occurring analogs. While the primary

focus of this guide is on compounds isolated from Smallanthus sonchifolius (yacon), it aims to

provide a framework for understanding the structure-activity relationships within this class of

molecules. Extensive literature searches did not yield specific biological activity data for

Demethylsonchifolin; therefore, this guide will focus on Sonchifolin and its well-characterized

analogs: Uvedalin, Enhydrin, and Polymatin B.

Executive Summary
Sonchifolin and its analogs, primarily isolated from the leaves of Smallanthus sonchifolius,

have demonstrated significant potential as cytotoxic and anti-inflammatory agents. Their

biological activities are largely attributed to the presence of an α-methylene-γ-lactone moiety, a

common feature in many biologically active sesquiterpene lactones. This functional group is

believed to act as a Michael acceptor, allowing these compounds to interact with biological

nucleophiles such as cysteine residues in proteins, thereby modulating various cellular

pathways. The primary mechanisms of action identified include the induction of apoptosis in

cancer cells and the inhibition of the pro-inflammatory transcription factor NF-κB.
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The cytotoxic effects of Sonchifolin and its analogs have been evaluated against various

cancer cell lines. The following table summarizes the reported 50% inhibitory concentration

(IC50) values.
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Compound Cell Line IC50 (µM) Reference

Sonchifolin
HeLa (Cervical

Cancer)
-

HL-60 (Leukemia) -

B16 (Melanoma) -

CCRF-CEM

(Leukemia)
>20 [1][2]

CEM/ADR5000

(Resistant Leukemia)
>20 [1][2]

MIA-PaCa-2

(Pancreatic Cancer)
>20 [1][2]

Uvedalin
HeLa (Cervical

Cancer)
-

HL-60 (Leukemia) -

B16 (Melanoma) -

CCRF-CEM

(Leukemia)
1.8 ± 0.2 [1][2]

CEM/ADR5000

(Resistant Leukemia)
2.5 ± 0.3 [1][2]

MIA-PaCa-2

(Pancreatic Cancer)
3.1 ± 0.4 [1][2]

Enhydrin
HeLa (Cervical

Cancer)
-

HL-60 (Leukemia) -

B16 (Melanoma) -

CCRF-CEM

(Leukemia)
1.5 ± 0.1 [1][2]
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CEM/ADR5000

(Resistant Leukemia)
2.1 ± 0.2 [1][2]

MIA-PaCa-2

(Pancreatic Cancer)
2.8 ± 0.3 [1][2]

Polymatin B
CCRF-CEM

(Leukemia)
2.3 ± 0.3 [1][2]

CEM/ADR5000

(Resistant Leukemia)
3.5 ± 0.4 [1][2]

MIA-PaCa-2

(Pancreatic Cancer)
4.1 ± 0.5 [1][2]

Note: Specific IC50 values for Sonchifolin against HeLa, HL-60, and B16 cell lines were not

provided in the cited literature, although cytotoxic activity was reported.

Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the sesquiterpene lactones was determined using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures

the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan

product, which is proportional to the number of living cells.

Protocol:

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well

and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells were then treated with various concentrations of the test

compounds (Sonchifolin, Uvedalin, Enhydrin, Polymatin B) and incubated for a further 48

hours.

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was

added to each well, and the plates were incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.

Data Analysis: The percentage of cell viability was calculated relative to untreated control

cells, and the IC50 values were determined from the dose-response curves.

Anti-inflammatory Activity (NF-κB Inhibition Assay)
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit

the transcription factor NF-κB. A common method to evaluate this is through an Electrophoretic

Mobility Shift Assay (EMSA).

Protocol:

Cell Culture and Treatment: Jurkat T cells were cultured and pre-treated with the

sesquiterpene lactones at various concentrations for 1 hour.

Cell Stimulation: The cells were then stimulated with a phorbol ester (e.g., PMA) and a

calcium ionophore (e.g., ionomycin) to induce NF-κB activation.

Nuclear Extract Preparation: After stimulation, nuclear extracts containing activated

transcription factors were prepared from the cells.

EMSA Reaction: The nuclear extracts were incubated with a radiolabeled double-stranded

oligonucleotide probe containing the NF-κB consensus binding site.

Electrophoresis: The protein-DNA complexes were separated from the free probe by non-

denaturing polyacrylamide gel electrophoresis.

Visualization: The gel was dried and exposed to an X-ray film to visualize the bands

corresponding to the NF-κB-DNA complexes. The intensity of the bands is indicative of the

level of NF-κB activation.
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Caption: Proposed mechanism of NF-κB inhibition by sesquiterpene lactones.

Experimental Workflow: Cytotoxicity MTT Assay
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Caption: Workflow for determining cytotoxicity using the MTT assay.
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Conclusion
Sonchifolin and its analogs, particularly Uvedalin and Enhydrin, exhibit promising cytotoxic

activity against various cancer cell lines. The anti-inflammatory properties, mediated through

the inhibition of the NF-κB pathway, further underscore their therapeutic potential. The

structure-activity relationship appears to be linked to the presence and accessibility of the α-

methylene-γ-lactone group. While no specific biological data for Demethylsonchifolin was

found, the information presented for its analogs provides a valuable foundation for future

research and drug development efforts targeting this class of natural products. Further

investigation into the synthesis and biological evaluation of Demethylsonchifolin and other

novel analogs is warranted to fully explore the therapeutic potential of melampolide

sesquiterpene lactones.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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